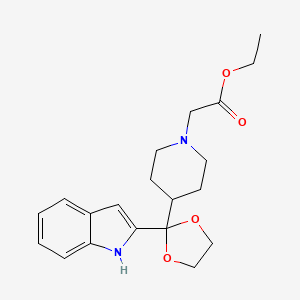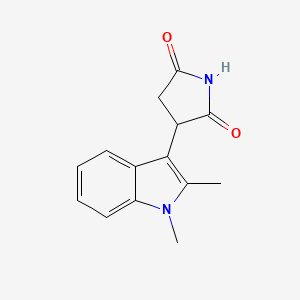
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is a complex organic compound that features an indole moiety, a dioxolane ring, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the alkylation of ethyl indol-2-carboxylate using aqueous potassium hydroxide in acetone . The resulting product is then subjected to further reactions to introduce the dioxolane and piperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield fully hydrogenated indole derivatives.
科学研究应用
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the dioxolane and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ethyl 2-(1H-indol-2-yl)acetate: A simpler indole derivative with similar structural features.
N-(2-(1H-indol-3-yl)acetyl)arylsulfonohydrazides: Compounds with similar indole-based structures and biological activities.
Uniqueness
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate is unique due to the presence of the dioxolane and piperidine rings, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
33037-89-7 |
|---|---|
分子式 |
C20H26N2O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
ethyl 2-[4-[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C20H26N2O4/c1-2-24-19(23)14-22-9-7-16(8-10-22)20(25-11-12-26-20)18-13-15-5-3-4-6-17(15)21-18/h3-6,13,16,21H,2,7-12,14H2,1H3 |
InChI 键 |
NWKDRRZKIAMEOA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1CCC(CC1)C2(OCCO2)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)




![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)

![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)



